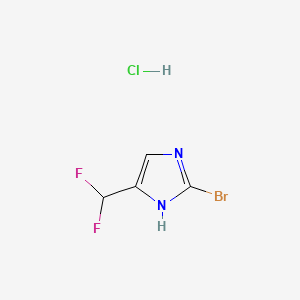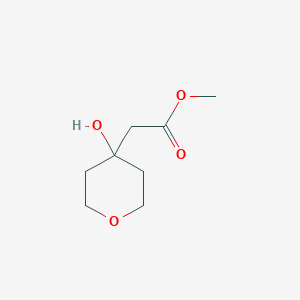
1,3-Dichloro-2,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one with triethyl orthoformate can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient production.
化学反応の分析
Types of Reactions
1,3-Dichloro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1,3-Dichloro-2,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its biological activity.
Material Science: The compound is explored for its potential use in the development of advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 1,3-Dichloro-2,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
Uniqueness
1,3-Dichloro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
特性
CAS番号 |
2035-53-2 |
|---|---|
分子式 |
C8H4Cl2N2 |
分子量 |
199.03 g/mol |
IUPAC名 |
1,3-dichloro-2,6-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H |
InChIキー |
UWNZVORGLNKFGL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=CC(=NC(=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)

![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)



![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)






